6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride
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Overview
Description
6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[2,3-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings. The presence of an aminomethyl group at the 6-position and a hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: Compounds like pyrido[2,3-d]pyrimidines and pyrimidino[4,5-d][1,3]oxazines exhibit similar heterocyclic structures and are used in similar applications.
Uniqueness
6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of the aminomethyl group, which enhances its reactivity and solubility. This makes it a versatile compound for various research and industrial applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
6-(aminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS.ClH/c8-2-4-1-5-6(11)9-3-10-7(5)12-4;/h1,3H,2,8H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOVCOFZEJVQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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